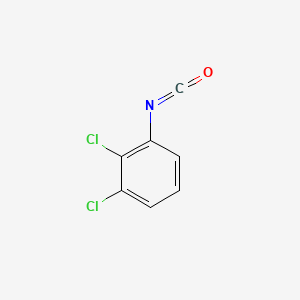

2,3-Dichlorophenyl isocyanate

Description

Overview of the Isocyanate Functional Group and its Reactivity in Organic Synthesis

The isocyanate functional group, with the chemical structure R−N=C=O, is characterized by a highly electrophilic carbon atom. wikipedia.org This electrophilicity is a result of the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which is further detailed by its resonance structures. rsc.org This inherent reactivity makes isocyanates valuable reagents in organic synthesis. They readily react with a variety of nucleophiles, which are molecules that donate electrons. wikipedia.orgresearchgate.net

Key reactions of isocyanates include:

Reaction with alcohols: This reaction forms urethane (B1682113) linkages, a fundamental reaction in the production of polyurethanes. wikipedia.orgyoutube.com

Reaction with amines: This reaction produces urea (B33335) derivatives. wikipedia.org The reaction of a diisocyanate with a diamine is the basis for the formation of polyureas. wikipedia.org

Reaction with water: Isocyanates react with water to form a carbamic acid intermediate, which is unstable and decomposes to yield an amine and carbon dioxide gas. wikipedia.org This reaction is harnessed in the production of polyurethane foams, where the carbon dioxide acts as a blowing agent. wikipedia.org

The reactivity of the isocyanate group is influenced by the nature of the "R" group attached to it. Electron-withdrawing substituents on the R group enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity. Conversely, electron-donating groups decrease its reactivity. rsc.org

Overview of the Isocyanate Functional Group and its Reactivity in Organic Synthesis

Significance of Aromatic Isocyanates in Polymer Chemistry and Fine Chemical Synthesis

Aromatic isocyanates are a class of isocyanates where the -NCO group is directly attached to an aromatic ring. tri-iso.com These compounds are of significant importance in both polymer chemistry and the synthesis of fine chemicals.

In polymer chemistry , aromatic isocyanates, particularly diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), are fundamental building blocks for polyurethane production. tri-iso.comdoxuchem.com Polyurethanes are a versatile class of polymers with a wide range of applications, including foams, coatings, adhesives, sealants, and elastomers. youtube.compflaumer.com The properties of the resulting polyurethane, such as its rigidity, hardness, and thermal resistance, can be tailored by selecting the specific aromatic isocyanate and polyol used in the polymerization reaction. tri-iso.com Aromatic isocyanates are known for their high reactivity, which allows for rapid curing in these applications. pflaumer.com

In fine chemical synthesis , aromatic isocyanates serve as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. rsc.orggithub.comresearchandmarkets.com Their ability to readily react with various functional groups allows for the efficient construction of complex molecular architectures. For instance, the reaction of aromatic isocyanates with amines to form ureas is a common strategy in the synthesis of biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWJWWMKCARWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948448 | |

| Record name | 1,2-Dichloro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41195-90-8, 25550-53-2 | |

| Record name | 2,3-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41195-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, dichloroisocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-isocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041195908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Unique Structural Features of 2,3 Dichlorophenyl Isocyanate and Its Implications for Reactivity and Application

The specific structure of 2,3-dichlorophenyl isocyanate, with two chlorine atoms positioned on the phenyl ring adjacent to the isocyanate group, imparts distinct chemical properties that influence its behavior and potential uses.

The presence and position of the two chlorine atoms on the phenyl ring have a significant impact on the reactivity of the isocyanate group. Chlorine atoms are electron-withdrawing, which is expected to increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. However, the positioning of the chlorine atoms at the 2 and 3 positions also introduces steric hindrance around the reactive site. This steric bulk can modulate the reactivity, potentially making it more selective towards certain nucleophiles compared to less hindered isomers like 3,4-dichlorophenyl isocyanate. While detailed kinetic studies on this compound are not widely available in the provided search results, the interplay of these electronic and steric effects is a key aspect of its chemical character.

Due to its specific reactivity, this compound is primarily used as an intermediate in the synthesis of other chemicals. cymitquimica.com The search results suggest that dichlorophenyl isocyanates, in general, are used as intermediates for pesticides. patsnap.com For example, the related isomer, 3,4-dichlorophenyl isocyanate, is a known intermediate in the synthesis of the herbicide diuron. ontosight.ai It is plausible that this compound could be utilized in the synthesis of analogous specialized agrochemicals or in the development of pharmaceutical compounds where precise substitution patterns are required for biological activity.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| Appearance | Clear Liquid |

| Purity | Min. 95% |

Table 1: Physical and Chemical Properties of this compound. cymitquimica.com

Historical Context and Evolution of Research on Dichlorophenyl Isocyanates

The study of isocyanates dates back to the 19th century, with their chemistry being extensively explored over the following decades. rsc.org The industrial production of isocyanates, particularly aromatic diisocyanates, gained momentum with the development of polyurethane chemistry. The primary industrial method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (phosgenation). wikipedia.orgwikidoc.org This process, while efficient, involves the use of highly toxic phosgene, which has prompted research into alternative, safer synthetic routes. nih.govacs.org

Research into non-phosgene methods for isocyanate synthesis has explored various pathways, including the reductive carbonylation of nitro compounds and the thermal decomposition of carbamates. nih.govuniversiteitleiden.nl These efforts are driven by a desire for more environmentally benign and safer chemical processes.

An in-depth analysis of the synthetic pathways for producing 2,3-dichlorophenyl isocyanate reveals a reliance on both traditional and emerging chemical strategies. This article explores the nuances of phosgene-based and phosgene-free methods, providing a detailed look into the chemical processes, optimization, and the shift towards greener alternatives.

Advanced Analytical Techniques for 2,3 Dichlorophenyl Isocyanate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the structural features of 2,3-dichlorophenyl isocyanate. These techniques provide detailed information about the molecule's atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. For dichlorophenyl isocyanate isomers, ¹H NMR and ¹³C NMR are utilized to confirm the substitution pattern on the aromatic ring. oup.comethz.ch

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring exhibit specific chemical shifts and coupling patterns that are characteristic of their positions relative to the chloro and isocyanate substituents. chemicalbook.com The integration of the signals confirms the number of protons in each environment. For instance, the ¹H NMR spectrum of a related compound, 1-(2,6-dichlorophenyl)-3,4-dihydro quinazoline-2(1H)-one, which can be formed from an isocyanate precursor, showed distinct signals for the aromatic protons in the range of δ 6.78-7.5 ppm. epstem.net

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in assigning the signals and confirming the connectivity of the atoms within the molecule, especially for complex derivatives. ethz.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups within a molecule. The most characteristic feature in the IR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This band typically appears in the region of 2240–2280 cm⁻¹. spectroscopyonline.comlibretexts.org For a diisocyanate, this peak is particularly intense and broad due to the large dipole moment of the -N=C=O group. spectroscopyonline.com In the case of a related isocyanate, the IR spectrum showed a characteristic absorption band at 2266 cm⁻¹ for the N=C=O bond stretching. epstem.net

The IR spectra of dichlorophenyl isocyanates also display absorption bands characteristic of the aromatic ring, including C=C stretching vibrations around 1600 and 1515 cm⁻¹ and C-H bending vibrations. researchgate.net The presence of chlorine atoms influences the exact position of these bands.

Raman spectroscopy provides complementary information. The symmetric stretch of the -N=C=O group, which is often weak in the IR spectrum, can be observed more readily in the Raman spectrum. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Isocyanates

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Isocyanate (-N=C=O) | Symmetric Stretch | ~1450 | Medium to Weak |

| Aromatic Ring (C=C) | Stretch | ~1600, ~1515 | Variable |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. uni.lunih.gov Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) which confirms the presence of two chlorine atoms. For dichlorophenyl isocyanates, the top peak in the GC-MS spectrum is often observed at m/z 187. nih.govnih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed to gain further structural information through fragmentation analysis. rsc.org By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated that is unique to the structure of the molecule. This technique is particularly useful for distinguishing between isomers and for identifying isocyanate derivatives in complex mixtures. researchgate.net The fragmentation of derivatized diisocyanates often results in a dominant fragment containing the derivatizing agent. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence, Amperometry)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isocyanates, primarily due to their high reactivity which makes them unsuitable for direct gas chromatography. rsc.orgepa.gov The analysis is typically performed using reversed-phase columns, such as C8 or C18, with a mobile phase consisting of acetonitrile (B52724) and water. tandfonline.comnih.gov

Several types of detectors can be coupled with HPLC for the analysis of isocyanates and their derivatives:

UV Detection: Isocyanate derivatives containing aromatic moieties exhibit strong UV absorbance, typically monitored at wavelengths around 254 nm. rsc.orgtandfonline.com This method is robust and widely applicable. rsc.org

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is employed, especially after derivatization with a fluorescent reagent. rsc.orgtandfonline.com This allows for the detection of isocyanates at very low concentrations. tandfonline.com

Amperometric Detection: Amperometric (electrochemical) detection can be used in conjunction with fluorescence detection to provide an additional layer of confirmation for the analytical results.

The choice of detector depends on the specific analytical requirements, including the desired sensitivity and the complexity of the sample matrix.

Due to the high reactivity and instability of isocyanates, derivatization is a crucial step in their analysis. rsc.org This process converts the isocyanate into a stable derivative that is more amenable to chromatographic analysis and detection. rsc.org The derivatizing agent should react rapidly and completely with the isocyanate. nih.gov

Common derivatization strategies involve reaction with an amine to form a stable urea (B33335) derivative. tandfonline.comtandfonline.com Several reagents have been developed for this purpose, each offering different advantages in terms of reactivity and detectability.

Table 2: Common Derivatizing Agents for Isocyanate Analysis

| Derivatizing Agent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| 9-(N-methylaminomethyl)anthracene | MAMA | UV, Fluorescence | High sensitivity; urea derivatives exhibit strong UV absorption and fluorescence. rsc.orgtandfonline.com |

| 1-(2-Pyridyl)piperazine | 2PP | UV, Fluorescence | Forms derivatives with high molar absorptivity. rsc.org |

| Tryptamine | TRYP | Fluorescence, Amperometry | Retains fluorescence and amperometric properties after derivatization. |

| 1-(9-Anthracenylmethyl)piperazine | MAP | UV, Fluorescence | High reactivity and fluorescence response. nih.gov |

| Dibutylamine | DBA | UV | Forms stable urea derivatives suitable for LC-UV analysis. rsc.org |

The selection of the appropriate derivatization reagent is critical for achieving the desired sensitivity and selectivity in the analysis of this compound and its derivatives. The use of these advanced analytical techniques ensures accurate and reliable characterization and quantification.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For isocyanates, which are highly reactive, direct analysis can be challenging. Therefore, methods often involve derivatization to create more stable and volatile compounds suitable for GC analysis. In the context of biological monitoring, GC-MS is frequently employed to analyze the diamines that result from the hydrolysis of isocyanate adducts. nih.gov For this compound, this would involve the detection of its corresponding hydrolysis product, 2,3-dichloroaniline.

The process typically involves the acid or alkaline hydrolysis of a biological sample (such as plasma or urine) to break the bond between the isocyanate and a protein (like albumin or hemoglobin). researchgate.netoup.com This releases the corresponding diamine. The resulting diamine is then extracted from the matrix, often derivatized, and injected into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. nih.govresearchgate.net

Research on related dichlorinated phenyl isocyanates and their degradation products confirms the utility of GC-MS. For instance, GC-MS has been used to identify 3,4-dichlorophenyl isocyanate as an intermediate in the degradation of 3,4-dichloroaniline. nih.gov Furthermore, mass spectrometry data, including top peaks in the mass spectrum for isomers like 2,4- and 3,4-dichlorophenyl isocyanate, are available in spectral libraries, which is fundamental for identification. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Dichlorophenyl Isocyanate Isomers

| Parameter | Value/Condition | Reference |

|---|---|---|

| Target Analyte | 3,4-Dichlorophenyl isocyanate | nih.gov |

| m/z Top Peak | 187 | nih.gov |

| m/z 2nd Highest Peak | 189 | nih.gov |

| m/z 3rd Highest Peak | 124 | nih.gov |

| Target Analyte | 2,4-Dichlorophenyl isocyanate | nih.gov |

| m/z Top Peak | 187 | nih.gov |

Capillary Zone Electrophoresis (CZE) for Isocyanate Analysis

Capillary Zone Electrophoresis (CZE) has emerged as a significant alternative to traditional chromatographic methods like HPLC for the analysis of isocyanates. researchgate.net CZE separates charged molecules in a capillary filled with a buffer solution under the influence of an electric field. nvkc.nl Its advantages include high resolution, rapid analysis times, and minimal solvent consumption. researchgate.netresearchgate.net

Studies comparing CZE with HPLC for the analysis of isocyanates (after derivatization to form a charged species) have highlighted several key benefits. CZE can offer a fivefold increase in sensitivity and completely resolve the derivatized isocyanates from interferences such as excess derivatizing reagent and pigments from paint samples. nih.govdss.go.thrsc.org This leads to cleaner electropherograms and more accurate quantification. The CZE approach allows for the quantification of isocyanate monomers and oligomers in very short time frames, sometimes within a one-minute window. nih.govdss.go.thrsc.org

While much of the published research focuses on aliphatic isocyanates like hexamethylene diisocyanate (HDI), the principles are readily applicable to aromatic isocyanates. nih.govdss.go.th The high resolving power of CZE makes it a valuable tool for separating complex mixtures of isocyanate isomers and oligomers that might co-elute in HPLC. researchgate.net

Table 2: Comparison of CZE and HPLC for Isocyanate Analysis

| Feature | Capillary Zone Electrophoresis (CZE) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Sensitivity | Offers a fivefold to ninefold increase in sensitivity (response per mM of NCO). | Standard sensitivity. | nih.govdss.go.th |

| Resolution | Completely isolates isocyanates from excess solvent and derivatizing reagent. | Potential for co-eluting peaks and interference. | nih.govdss.go.th |

| Analysis Time | Very rapid, with quantification possible within a 1-minute window. | Longer analysis times. | nih.govdss.go.th |

| Solvent Consumption | Low. | Relatively high. | researchgate.net |

Advanced Methods for Environmental and Biological Matrix Analysis

Sampling Techniques for Airborne Isocyanates

Accurate determination of airborne isocyanate concentrations is critical for assessing inhalation exposure. Due to their high reactivity, isocyanates must be stabilized at the point of collection. This is typically achieved by using a derivatizing reagent that reacts with the isocyanate group (-NCO) to form a stable derivative. The two most common sampling methods are treated filters and impingers. bohs.org

Filter Sampling : This method uses a glass fiber filter impregnated with a derivatizing reagent, such as 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP) or 1-(9-anthracenylmethyl)piperazine (MAP). bohs.orgsci-hub.box The filter is placed in a sampling head, which is worn in the worker's breathing zone for personal monitoring or placed in a fixed location for area monitoring. bohs.orgoutsource-safety.co.uk Air is drawn through the filter at a known flow rate, and the airborne isocyanates are trapped and derivatized on the filter. outsource-safety.co.uk This technique is effective for sampling isocyanate vapors and can be adapted for personal sampling. bohs.org

Impinger Sampling : This technique involves bubbling air through a small glass vessel (an impinger) containing a solution of a derivatizing reagent, such as MAP in butyl benzoate (B1203000) or 1,2-MP in toluene (B28343). dss.go.thsci-hub.box Impingers are generally considered efficient for collecting aerosols, but they are not ideal for personal sampling due to the liquid content. bohs.org A significant limitation is their inefficiency in collecting very small particles (less than 1-2 µm). cdc.govcambridgesafety.co.uk

Combined Impinger and Filter Sampling : In environments where isocyanates may exist as both vapor and aerosol (e.g., during spray painting or from thermal degradation), a combination of an impinger followed by a treated filter is the recommended approach. bohs.orgcdc.govcambridgesafety.co.uk This sampling train ensures that aerosols are captured in the impinger solution, while any vapor that passes through is collected on the back-up filter, providing a measure of the total isocyanate concentration. cdc.govcambridgesafety.co.uk

Table 3: Overview of Airborne Isocyanate Sampling Methods

| Sampling Method | Description | Primary Target | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Treated Filter | Glass fiber filter impregnated with a derivatizing reagent (e.g., 1,2-MP, MAP). | Vapors | Suitable for personal and static sampling. | Less efficient for large aerosol particles (>10 µm). | bohs.orgcambridgesafety.co.uk |

| Impinger | Air is bubbled through a derivatizing solution (e.g., 1,2-MP in toluene). | Aerosols | Efficient for most aerosol sizes. | Not recommended for personal sampling; inefficient for particles <1-2 µm. | bohs.orgcdc.govcambridgesafety.co.uk |

| Impinger + Filter | Impinger followed in series by a treated filter. | Vapors and Aerosols | Provides comprehensive collection of both phases. | Suitable for static sampling only. | bohs.orgcambridgesafety.co.uk |

Bioanalytical Methods for Isocyanate Adducts and Biomarkers

Biomonitoring provides a measure of the total absorbed dose of an isocyanate from all routes of exposure, including inhalation and dermal contact. It is based on the analysis of biomarkers of exposure, most commonly the adducts formed between the isocyanate and biological macromolecules like proteins or DNA. researchgate.netoup.com

The most established bioanalytical methods for isocyanates involve the determination of adducts with hemoglobin or albumin in blood. researchgate.net Isocyanates react with the amine groups on these proteins to form stable urethane (B1682113) linkages. To analyze these adducts, a blood sample (plasma or red blood cells) is collected and subjected to hydrolysis, typically with acid or base, which cleaves the adduct and releases the corresponding diamine. researchgate.netoup.com For this compound, the target biomarker released would be 2,3-dichloroaniline. This released diamine is then extracted, derivatized, and quantified using highly sensitive analytical techniques such as GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Blood Adducts : Hemoglobin and albumin adducts in blood are particularly useful biomarkers. Albumin adducts in plasma have a half-life of about 20-25 days, providing an integrated measure of exposure over several weeks. oup.com This makes them valuable for assessing long-term or cumulative exposure. oup.com

Urine Metabolites : The corresponding diamines can also be measured in urine after hydrolysis. nih.govoup.com These urinary metabolites have much shorter half-lives (typically 2-5 hours), meaning their concentration reflects very recent exposure, usually from the same day of sample collection. oup.com

The use of biomarkers is essential for a complete risk assessment, especially when personal protective equipment is used, as air monitoring alone may not capture exposure from skin absorption or equipment failure. nih.gov

Table 4: Biomarkers for Isocyanate Exposure

| Biomarker | Biological Matrix | Analytical Procedure | Exposure Timeframe Reflected | Reference |

|---|---|---|---|---|

| Albumin Adducts | Blood (Plasma) | Hydrolysis to release corresponding diamine, followed by GC-MS or LC-MS/MS. | Long-term (weeks); half-life of ~20-25 days. | researchgate.netoup.com |

| Hemoglobin Adducts | Blood (Erythrocytes) | Hydrolysis to release corresponding diamine, followed by GC-MS or LC-MS/MS. | Long-term (reflects lifespan of red blood cell). | researchgate.net |

| Diamine Metabolites | Urine | Hydrolysis to release corresponding diamine, followed by GC-MS or LC-MS/MS. | Short-term (hours); half-life of ~2-5 hours. | nih.govoup.com |

Environmental Fate and Transformation of Isocyanates General Principles Applied to Aromatic Isocyanates

Hydrolysis in Aqueous and Moist Environments

The most significant environmental fate process for isocyanates is hydrolysis. americanchemistry.com When aromatic diisocyanates come into contact with water, they undergo a rapid reaction. nih.gov This process is a defining characteristic of their environmental behavior and significantly limits their persistence in aquatic systems and moist soils. nih.gov

The hydrolysis of aromatic isocyanates is a multi-step process. Initially, an isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then quickly decomposes to yield a primary amine and carbon dioxide. americanchemistry.comacs.org The resulting amine is a strong nucleophile and can react with another isocyanate molecule at a much faster rate than the initial reaction with water. diisocyanates.org This subsequent reaction leads to the formation of substituted ureas. In the case of diisocyanates, this process can continue, ultimately forming inert and insoluble polyureas. americanchemistry.comamericanchemistry.com

The rate of hydrolysis is influenced by several factors. Aromatic isocyanates are generally more reactive than aliphatic isocyanates. uq.edu.au The reaction is also influenced by the pH of the aqueous environment. excli.de

It is important to note that the solubility of aromatic diisocyanates in water is very low. diisocyanates.org This low solubility, coupled with the rapid hydrolysis reaction, means that high concentrations of the original isocyanate compound are not typically found in the water column following a release. nih.gov Instead, the primary products are the corresponding amines and, more significantly, insoluble polyureas that tend to settle in the sediment. nih.govamericanchemistry.com

Table 1: Key Reactions in the Hydrolysis of Aromatic Diisocyanates

| Step | Reactants | Products | Significance |

| 1 | Aromatic Diisocyanate + Water | Carbamic Acid (unstable intermediate) | Initial reaction with water. |

| 2 | Carbamic Acid | Primary Amine + Carbon Dioxide | Decomposition of the unstable intermediate. |

| 3 | Primary Amine + Aromatic Diisocyanate | Substituted Urea (B33335) | Rapid reaction leading to polymer formation. |

| 4 | Repeated reactions | Polyureas | Formation of inert, insoluble final products. americanchemistry.comamericanchemistry.com |

Reactions with Hydroxyl Radicals in the Atmosphere

For aromatic isocyanates that enter the atmosphere, the primary degradation pathway is reaction with photochemically generated hydroxyl (OH) radicals. americanchemistry.comnih.gov This oxidation process is the most significant factor determining their atmospheric lifetime. americanchemistry.com

The reaction of aromatic isocyanates with OH radicals is expected to be the main mode of atmospheric removal. ucr.edu The estimated atmospheric half-life for aromatic diisocyanates like MDI is approximately one day, assuming typical daylight hours and hydroxyl radical concentrations. americanchemistry.comnih.gov It is believed that the reaction primarily involves the addition of the OH radical to the aromatic ring. ucr.edu

Vapor-phase hydrolysis is not considered a major contributor to the atmospheric fate of aromatic isocyanates due to the very low atmospheric concentrations of both water vapor and the isocyanate. americanchemistry.com Laboratory studies with toluene (B28343) diisocyanate (TDI), a structural analog, have demonstrated that gas-phase hydrolysis is not a significant reaction. nih.gov

Smog chamber studies have indicated that aromatic isocyanates are unlikely to contribute significantly to photochemical smog and ground-level ozone formation. americanchemistry.comucr.edu

Table 2: Atmospheric Fate of Aromatic Isocyanates

| Degradation Pathway | Reactant | Significance | Estimated Half-Life |

| Oxidation | Hydroxyl (OH) Radicals | Primary atmospheric degradation process. americanchemistry.comnih.gov | ~1 day americanchemistry.comnih.gov |

| Hydrolysis | Water Vapor | Not a significant pathway in the atmosphere. americanchemistry.com | - |

Photodegradation Pathways

Polyurethanes derived from aromatic isocyanates are susceptible to photodegradation when exposed to ultraviolet (UV) light. techscience.cn This degradation can lead to undesirable changes, such as yellowing, due to oxidation reactions within the polymer backbone. techscience.cn

Two primary pathways for the photodecomposition of materials derived from aromatic isocyanates are the photo-Fries rearrangement and photooxidation. researchgate.net Photooxidation of the aromatic components can lead to the formation of quinone-type products, which contribute to discoloration. techscience.cn The irradiation can decrease the physical and visual characteristics of the material's surface. techscience.cn

The degradation process involves the random scission of bonds within the polymer chain, which results in the formation of free radicals. techscience.cn For aromatic polyurethanes, the aromatic structures are not stable to light and can degrade rapidly upon UV exposure. techscience.cn

Bio-transformation and Biodegradation Studies (General Isocyanate Class)

Due to the rapid hydrolysis of isocyanates in aqueous environments, biodegradation of the parent isocyanate compound is not considered a significant environmental fate process. nih.gov Hydrolysis is expected to occur much more quickly than biodegradation. nih.govcdc.gov

However, the products of hydrolysis, particularly the resulting amines, may be subject to biodegradation. nih.gov While the polyureas formed from the hydrolysis of diisocyanates are generally considered to be inert and resistant to degradation, the diamines formed could potentially be biodegraded. nih.govamericanchemistry.com

Studies on the biotransformation of isocyanates are limited, as their high reactivity with water dominates their environmental fate. nih.gov In biological systems, isocyanates can react with various functional groups present in biomolecules. excli.de

Soil and Sediment Interactions

When released to soil or sediment, the fate of aromatic isocyanates is again dominated by their reaction with water. nih.gov In moist soil and sediment, hydrolysis to form diamines and ultimately polyureas is the primary and most significant fate process. nih.gov

Liquid isocyanates, upon contact with soil, tend to solidify as they react with the soil moisture. nih.gov This reaction makes the isocyanate immobile in the soil, as the spilled material is converted into a solid mass of combined soil and polyurea. americanchemistry.com The time for 50% conversion of an aromatic diisocyanate in soil has been observed to range from approximately 1 to 7 hours across various soil types. americanchemistry.com

The resulting polyureas are highly insoluble and inert, leading to their accumulation in the soil or sediment. nih.govamericanchemistry.com These polyureas are resistant to further degradation. americanchemistry.com Consequently, leaching of the parent isocyanate into groundwater is not expected to be a significant concern. Adsorption to soil particles is also not a competing process due to the rapid hydrolysis. nih.gov

In dry soil conditions, the transformation and degradation of isocyanates would be significantly slower, but such conditions are less common in most environmental scenarios. nih.gov

Toxicology and Molecular Mechanisms of Isocyanate Induced Biological Effects General Principles Applied to Aromatic Isocyanates

Molecular Toxicology: DNA Adducts and Protein Adducts Formation

The high reactivity of the isocyanate group (-N=C=O) is central to its toxicological effects. ontosight.aiepa.gov Isocyanates are electrophiles, meaning they react with nucleophiles—electron-rich molecules. wikipedia.orgresearchgate.net In biological systems, this reactivity leads to the formation of covalent adducts with essential macromolecules like proteins and DNA. researchgate.net

Protein Adduct Formation: The primary targets for isocyanate reactions in proteins are nucleophilic amino acid residues. Under physiological conditions, the most common reactions involve the N-terminal α-amino groups and the ε-amino group of lysine (B10760008) residues. nih.gov The reaction between an isocyanate and an amine group forms a stable urea (B33335) linkage. wikipedia.org Isocyanates can also react with other protein functional groups, such as the sulfhydryl group of cysteine, though reactions with amino groups are generally predominant. nih.gov This binding, known as haptenation, transforms self-proteins into novel antigens, which is a critical step in initiating an immune response. nih.gov For instance, studies on 4,4′-methylenediphenyl diisocyanate (MDI) have identified multiple binding sites on human serum albumin, primarily involving lysine residues. nih.gov

DNA Adduct Formation: Isocyanates and their derivatives are capable of reacting with DNA, forming adducts that can lead to genotoxic effects such as DNA damage. researchgate.netnih.govtandfonline.com The electrophilic nature of the isocyanate group allows it to attack the exocyclic amino groups of DNA bases. researchgate.net Research on aromatic isocyanates like 4-chlorophenyl isocyanate (4CPI) and 4-methylphenyl isocyanate (4MPI) has demonstrated the formation of adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. acs.org These adducts can disrupt the normal structure and function of DNA, potentially leading to mutations or chromosomal damage. researchgate.nettandfonline.com However, the formation of these DNA lesions does not always result in gene mutations. researchgate.net

Table 1: Reactivity of Aromatic Isocyanates with Biological Macromolecules

| Macromolecule | Primary Target Site | Type of Bond Formed | Biological Consequence |

|---|---|---|---|

| Protein | Lysine ε-amino group, N-terminal α-amino group | Urethane (B1682113)/Urea Linkage | Hapten-carrier complex formation, potential for immunogenicity. nih.gov |

| DNA | Exocyclic amino groups of bases (e.g., Adenine, Guanine, Cytosine) | Covalent Adduct | DNA damage, potential for genomic instability and mutations. researchgate.netacs.org |

Mechanisms of Immunotoxicity and Sensitization

Exposure to aromatic isocyanates is a leading cause of occupational asthma, a condition mediated by the immune system. epa.govwho.int The development of sensitization is a complex process that can involve both immunological and non-immunological pathways. who.int

The primary immunological mechanism is a Type I hypersensitivity reaction. This process begins when the isocyanate acts as a hapten. nih.gov As described previously, the highly reactive isocyanate molecule covalently binds to endogenous proteins in the airways, such as albumin. nih.gov This isocyanate-protein conjugate is then recognized as foreign by the immune system's antigen-presenting cells (APCs), such as dendritic cells and macrophages. researchgate.net

APCs process the conjugate and present peptide fragments to T-helper (Th) cells. This leads to the activation and proliferation of specific B-cells, which produce isocyanate-specific Immunoglobulin E (IgE) antibodies. These antibodies then bind to the surface of mast cells and basophils in the respiratory tract. Upon subsequent exposure, the isocyanate cross-links the IgE antibodies on these cells, triggering their degranulation and the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins. These mediators cause bronchoconstriction, mucus production, and airway inflammation, leading to the characteristic symptoms of asthma. who.int

While specific antibodies are a key feature, they are not detected in all workers who develop isocyanate-induced asthma, suggesting other mechanisms are also involved. healthcouncil.nl Non-immunological factors may contribute to the sensitization response, but the hapten-mediated immunological pathway is considered the principal mechanism. nih.govwho.int

Oxidative Stress and Inflammation Pathways Induced by Isocyanates

Beyond specific immune responses, isocyanates induce cellular damage through the generation of oxidative stress and the activation of inflammatory pathways. nih.govresearchgate.net Exposure to isocyanates leads to an increase in intracellular reactive oxygen species (ROS), such as hydrogen peroxide. researchgate.netnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. researchgate.netplos.org

Key consequences of isocyanate-induced oxidative stress include:

Mitochondrial Dysfunction: ROS can disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health, which can trigger the mitochondrial-mediated pathway of apoptosis (programmed cell death). researchgate.net

Depletion of Antioxidants: Isocyanates can deplete cellular levels of key antioxidants like glutathione, further impairing the cell's ability to neutralize ROS. plos.org

Inflammatory Cytokine Production: The cellular stress caused by ROS and direct isocyanate effects leads to the activation of pro-inflammatory signaling pathways. researchgate.net This results in the elevated production and release of inflammatory cytokines, which recruit and activate immune cells, perpetuating the inflammatory response. researchgate.net

Studies have shown that isocyanate exposure can upregulate the expression of adhesion molecules like ICAM-1 on monocytic cells. nih.gov This upregulation, potentially induced by ROS, enhances the ability of inflammatory cells to adhere to the endothelium and infiltrate tissues, contributing to the inflammation at the site of exposure. nih.gov Therefore, isocyanate toxicity involves a cycle where initial exposure causes ROS production, which in turn fuels further inflammation and tissue damage. nih.gov

Thermal Degradation Products and their Toxicological Implications

When materials containing isocyanates, such as polyurethane paints and foams, are heated, they undergo thermal degradation. researchgate.net This process can release the original isocyanate monomers and generate a variety of other toxic and hazardous substances. rsc.org The composition of these degradation products depends heavily on the temperature and atmosphere (e.g., inert or oxidative). researchgate.net

At temperatures above 180°C for aromatic isocyanates, thermal decomposition can occur, releasing free isocyanates, alcohols, amines, olefins, and carbon dioxide. Studies on the thermal degradation of polyurethane car paint have identified numerous isocyanates in the resulting fumes, including:

Isocyanic acid

Monomers like toluene (B28343) diisocyanate (TDI) and 4,4′-methylenediphenyl diisocyanate (MDI) researchgate.net

A range of aliphatic and alkenyl isocyanates oup.com

The toxicological implications of these degradation products are significant. The released isocyanate monomers are potent respiratory sensitizers. epa.gov Furthermore, the decomposition process can generate other highly toxic compounds. For example, the combustion of polyurethanes can release hydrogen cyanide and oxides of nitrogen. researchgate.net When heated to decomposition, chlorinated compounds like 4-chlorophenyl isocyanate can emit toxic fumes of hydrogen chloride and hydrogen cyanide. nih.gov The simultaneous presence of various amines and isocyanates in the atmosphere of workplaces where thermal degradation occurs adds to the complexity of the exposure and the potential health risks.

Table 2: Common Thermal Degradation Products of Aromatic Isocyanate-Based Polymers

| Temperature Range | Primary Degradation Products | Associated Toxicological Concerns |

|---|---|---|

| >180°C | Reversal of polymerization, release of original isocyanate monomers (e.g., TDI, MDI). | Respiratory sensitization, irritation. epa.gov |

| >250°C | Free isocyanates, corresponding amines, alcohols, carbon dioxide. | Respiratory toxicity, potential for amine-related health effects. |

| High Temperatures (Combustion) | Hydrogen cyanide, oxides of nitrogen, carbon monoxide, isocyanic acid. researchgate.net | Systemic toxicity, chemical asphyxiation, severe respiratory irritation. |

Applications of 2,3 Dichlorophenyl Isocyanate in Organic Synthesis and Material Science

Synthesis of Pharmaceuticals and Agrochemicals

The dichlorophenyl isocyanate structure is a key building block in the creation of various pharmaceuticals and agrochemicals. The isocyanate group's ability to react with nucleophiles like alcohols and amines allows for the introduction of specific functionalities, which can modify a molecule's biological activity. ontosight.ai

While specific examples of marketed drugs containing the 2,3-dichlorophenyl isocyanate moiety are not prevalent in publicly available literature, its structural motifs are of interest in drug discovery. Isocyanates are used to synthesize urea (B33335) and carbamate (B1207046) derivatives, which are common functionalities in pharmacologically active compounds. For instance, the related 3,4-dichlorophenyl isocyanate is a known intermediate in the synthesis of the antibacterial agent triclocarban. wikipedia.org The development of new synthetic routes for complex molecules often involves intermediates like dichlorophenyl isocyanates. For example, research into tachykinin receptor antagonists and selective matrix metalloproteinase inhibitors highlights the intricate synthesis pathways where such reactive intermediates could play a role. acs.org

Dichlorophenyl isocyanates are precursors in the synthesis of phenylurea herbicides. google.com These herbicides function by inhibiting photosynthesis in target plant species. A patent describes a method for synthesizing phenylurea herbicides by reacting a substituted phenyl isocyanate, such as this compound, with dimethylamine (B145610). google.com Additionally, research has shown that isocoumarins and dihydroisocoumarins derived from dichlorobenzoyl chlorides exhibit significant herbicidal and fungicidal activities, suggesting that derivatives of this compound could serve as lead compounds for developing new, effective agrochemicals. scienceopen.com

Table 1: Agrochemical Applications of Dichlorophenyl Isocyanates

| Agrochemical Class | Role of Dichlorophenyl Isocyanate | Example Application | Citation |

|---|---|---|---|

| Phenylurea Herbicides | Precursor in synthesis | Reaction with dimethylamine to form the active herbicide structure. | google.com |

| Fungicides | Potential lead compound | Derivatives have shown fungicidal properties in research studies. | scienceopen.com |

Role as a Key Intermediate in Drug Discovery

Advanced Polymer Synthesis and Modification

The high reactivity of the isocyanate group makes this compound a valuable monomer in the synthesis of various polymers, particularly polyurethanes. ontosight.ai

Dichlorophenyl isocyanates are used in the manufacturing of specialty polyurethane materials. ontosight.ai Polyurethanes are formed through the reaction of diisocyanates with polyols. The properties of the resulting polyurethane, such as its rigidity, elasticity, and thermal stability, can be tailored by varying the structure of the isocyanate and the polyol. mdpi.com Dichlorophenyl isocyanates can be incorporated into formulations for durable coatings, adhesives, and foams for industrial and construction applications. ontosight.ai The presence of chlorine atoms on the phenyl ring can enhance the chemical resistance and flame retardant properties of the final material.

Beyond traditional polyurethanes, this compound and its derivatives are utilized in the synthesis of novel and complex polymeric structures. For example, polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates, are synthesized using substituted phenyl isocyanates. nih.gov These materials have applications in chiral separations. The regioselective introduction of different carbamate groups, which can be achieved using various isocyanates, allows for the fine-tuning of the polymer's chiral recognition abilities. nih.gov Research is also ongoing into non-isocyanate polyurethanes (NIPUs) to address the toxicity concerns associated with isocyanates, but the conventional synthesis route remains significant. mdpi.com

Specialty Polyurethane Materials (e.g., Coatings, Adhesives, Foams)

Research and Development in Chemical Sensors and Molecular Recognition

The principles of molecular recognition that underpin the use of dichlorophenyl isocyanate derivatives in chiral separations are also being explored in the development of chemical sensors. The specific binding interactions between a polymer containing the 2,3-dichlorophenyl moiety and a target analyte can be translated into a detectable signal. While direct applications of this compound in commercially available sensors are not widely documented, the synthesis of polymers with tailored recognition sites is an active area of research. The ability to create polymers with specific functionalities, as demonstrated in the synthesis of polysaccharide-based chiral selectors, is a foundational concept for the design of next-generation chemical sensors. nih.gov

Development of Novel Organic Reagents and Catalysts

The chemical reactivity of this compound, characterized by its electrophilic isocyanate group, makes it a valuable building block in the synthesis of more complex molecules. Its application is particularly noted in the development of novel organic reagents, especially those with potential biological activity. However, its role in the direct synthesis of catalysts is not prominently documented in publicly available scientific literature.

Synthesis of Novel Urea-Based Organic Reagents

The primary application of this compound in this context is its reaction with nucleophiles, particularly amines, to form substituted urea derivatives. These urea-based structures are scaffolds of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets. nih.gov

A notable area of research involves the use of 1-(2,3-dichlorophenyl)piperazine (B491241) as a key intermediate. This piperazine (B1678402) derivative, which can be synthesized from 2,3-dichloroaniline, serves as a foundational structure that is further elaborated. mdpi.com For instance, a series of novel ureido and thioureido derivatives with potent biological activity were synthesized using this intermediate. In one study, amino acid-conjugated 2,3-dichlorophenyl piperazine was reacted with various substituted phenyl isocyanates and isothiocyanates to produce a library of compounds. ijcps.com

These resulting molecules were evaluated for their urease inhibitory properties. Several of the synthesized urea and thiourea (B124793) derivatives exhibited significant activity against jack bean urease, with many showing IC50 values below 10 μM. ijcps.com Compounds bearing a fluoro group on the phenyl ring were particularly potent, with IC50 values as low as 2.6 μM, comparing favorably to the standard inhibitor, thiourea (IC50 = 21.0 μM). ijcps.com This highlights the role of the 2,3-dichlorophenylpiperazine moiety in constructing novel and effective enzyme inhibitors.

The general synthetic scheme involves the initial conjugation of an amino acid to the 1-(2,3-dichlorophenyl)piperazine core, followed by reaction with an appropriate isocyanate or isothiocyanate to yield the final urea or thiourea derivative. ijcps.com

Table 1: Examples of Synthesized Ureido/Thioureido Derivatives with Urease Inhibition Activity

| Compound Structure (Core) | R" Group on Phenyl Isocyanate | X | Biological Activity (IC50 in µM) ijcps.com |

|---|---|---|---|

| Gly-PZN | H | O | 7.8 |

| Gly-PZN | 4-F | O | 4.2 |

| Pro-PZN | H | S | 6.5 |

| Pro-PZN | 4-F | S | 2.6 |

Gly-PZN represents a Glycine-2,3-dichlorophenyl piperazine conjugate. Pro-PZN represents a Proline-2,3-dichlorophenyl piperazine conjugate.

Furthermore, derivatives of 2,3-dichlorophenyl piperazine are crucial in the synthesis of approved pharmaceuticals. A key example is the active pharmaceutical ingredient Cariprazine, an atypical antipsychotic. The synthesis of Cariprazine and related compounds involves reacting trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexylamine with a suitable carbonic acid derivative to form the final urea structure. researchgate.net

Development of Novel Catalysts

Based on available research, there is limited to no specific information detailing the use of this compound as a direct precursor for the synthesis of novel catalysts. While related compounds, such as manganese(III) complexes of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin, are known to be excellent catalysts for reactions like alkene epoxidation, their synthesis originates from 2,6-dichlorobenzaldehyde, not this compound. rsc.orgru.nl The structural distinction (2,6-dichloro vs. 2,3-dichloro) and the different starting material (benzaldehyde vs. isocyanate) are critical. Therefore, a direct link between this compound and the development of novel catalysts could not be established from the reviewed literature.

Future Research Directions and Emerging Trends

Development of More Sustainable and Safer Isocyanate Synthesis Methods

The traditional synthesis of isocyanates, including 2,3-dichlorophenyl isocyanate, has heavily relied on the use of phosgene (B1210022), a highly toxic and corrosive gas. This has prompted a significant research effort into developing safer and more sustainable non-phosgene routes. These emerging methods aim to reduce hazardous waste, improve energy efficiency, and utilize less toxic reagents.

One of the most promising alternatives is the thermal decomposition of N-aryl carbamates. This method avoids the direct use of phosgene by first reacting an amine with a carbonate or a similar carbonylating agent to form a carbamate (B1207046), which is then heated to yield the desired isocyanate and an alcohol. The alcohol can often be recycled, contributing to the sustainability of the process.

Another area of active research is the catalytic carbonylation of nitroaromatics. This process involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst, typically a noble metal complex, to directly form the isocyanate. While challenges remain in terms of catalyst stability and selectivity, this route is attractive as it utilizes readily available starting materials.

The table below summarizes some of the key non-phosgene synthetic routes being explored for aromatic isocyanates, which are applicable to the synthesis of this compound.

| Synthesis Method | Starting Materials | Key Advantages | Research Challenges |

| Carbamate Decomposition | Amine, Carbonylating Agent (e.g., Dimethyl Carbonate) | Avoids phosgene, potential for reagent recycling | High temperatures required, potential for side reactions |

| Catalytic Carbonylation | Nitroaromatic, Carbon Monoxide | Direct conversion, utilizes common feedstocks | Catalyst cost and stability, reaction selectivity |

| Reductive Carbonylation | Amine, Carbon Monoxide, Oxidizing Agent | Milder reaction conditions than some alternatives | Stoichiometric use of oxidizing agents, waste generation |

Advanced Computational Modeling for Predicting Reactivity and Toxicity

Computational chemistry is emerging as a powerful tool for predicting the reactivity and toxicity of isocyanates, thereby reducing the need for extensive and costly experimental testing. Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this effort. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For isocyanates, QSAR models can be developed to predict endpoints such as skin sensitization, respiratory toxicity, and carcinogenic potential based on molecular descriptors like hydrophobicity, electronic properties, and steric factors.

Density Functional Theory (DFT) is another computational method being employed to study the electronic structure and reactivity of isocyanates at a quantum mechanical level. DFT calculations can provide insights into the reaction mechanisms of isocyanates with biological nucleophiles, such as amino and hydroxyl groups in proteins and DNA. This information is crucial for understanding the initial steps in the toxicological pathways of compounds like this compound.

Next-Generation Analytical Tools for Low-Level Detection and Speciation

The high reactivity of isocyanates poses a significant challenge for their detection at low concentrations in both environmental and biological samples. To address this, researchers are developing next-generation analytical tools with improved sensitivity and selectivity.

Hyphenated chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are becoming the gold standard for isocyanate analysis. LC-MS offers the dual advantage of separating complex mixtures and providing highly specific identification and quantification based on mass-to-charge ratios. For a compound like this compound, the presence of two chlorine atoms provides a distinct isotopic pattern that can be exploited for highly selective detection.

Biosensors represent another promising frontier for the real-time monitoring of isocyanates. These devices typically consist of a biological recognition element, such as an enzyme or an antibody, coupled to a transducer that converts the binding event into a measurable signal. The development of biosensors for isocyanates could enable rapid, on-site detection in occupational settings, providing a critical tool for exposure assessment and prevention.

Deeper Elucidation of Molecular Mechanisms of Isocyanate-Induced Health Effects

While the general toxicity of isocyanates is well-known, the specific molecular mechanisms underlying their adverse health effects are still being unraveled. A key area of research is the characterization of isocyanate-induced modifications to biological macromolecules. Isocyanates are highly electrophilic and readily react with nucleophilic groups in proteins and DNA, forming adducts that can disrupt their normal function.

The formation of DNA adducts by isocyanates is of particular concern due to their potential to cause mutations and initiate carcinogenesis. Research has shown that isocyanates can react with the exocyclic amino groups of DNA bases, leading to carbamoylated DNA lesions. While some of these lesions may be repaired by cellular DNA repair mechanisms, persistent adducts can lead to genomic instability.

Proteins are also major targets of isocyanates. The reaction of isocyanates with proteins can lead to protein cross-linking, enzyme inhibition, and the generation of neoantigens that can trigger an immune response, leading to conditions such as occupational asthma. Advanced mass spectrometry techniques are being used to identify the specific sites of protein modification by isocyanates, providing valuable insights into the molecular basis of their toxicity.

Exploration of New Applications in Functional Materials and Supramolecular Chemistry

Beyond their traditional use in the production of polyurethanes, there is growing interest in exploring new applications for functionalized isocyanates, such as this compound, in the fields of functional materials and supramolecular chemistry. The isocyanate group is a versatile functional handle that can be used to introduce specific properties into polymers and other materials.

The presence of the dichlorophenyl group in this compound can impart unique characteristics to the resulting materials, such as enhanced thermal stability, flame retardancy, and altered solubility. These properties could be exploited in the development of advanced coatings, adhesives, and engineering plastics.

In the realm of supramolecular chemistry, the ability of the isocyanate group to form well-defined non-covalent interactions, such as hydrogen bonds, is being explored for the construction of ordered molecular assemblies. These self-assembling systems have potential applications in areas such as drug delivery, sensing, and catalysis. The rigid and electronically distinct nature of the 2,3-dichlorophenyl group could be used to control the geometry and properties of these supramolecular structures.

Q & A

Q. What are the critical physical and chemical properties of 2,3-dichlorophenyl isocyanate relevant to experimental design?

this compound (CAS 41195-90-8) is a solid with a molecular weight of 188.01 g/mol. Key properties include:

- Melting Point : 40–44°C .

- Boiling Point : 118–120°C under reduced pressure (18 mmHg) .

- Solubility : Decomposes in water but is soluble in organic solvents like chloroform and dichloromethane .

- Hazards : Highly toxic upon inhalation, corrosive to eyes/skin, and regulated under OSHA and ECHA guidelines .

Methodological Note : Always use inert atmospheres (e.g., nitrogen) during synthesis or handling to prevent decomposition. Solubility testing should prioritize anhydrous solvents to avoid hydrolysis.

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and fume hoods to prevent exposure .

- Storage : Keep in airtight containers at –20°C to minimize degradation .

- Waste Disposal : Neutralize with dry alcohol (e.g., ethanol) before disposal to quench reactive isocyanate groups .

Contradiction Alert : While some sources list solubility in ether , others note decomposition in water; verify solvent compatibility before use .

Q. What synthetic routes are available for preparing this compound?

A common method involves guanidation of 2,3-dichlorophenyl ethanone under acidic conditions using guanidine as the amine source . Alternative routes may employ:

- Phosgenation : Reaction of 2,3-dichloroaniline with phosgene (requires strict safety controls due to phosgene’s toxicity).

- Urea Derivatives : Thermal decomposition of substituted ureas, though yields may vary .

Optimization Tip : Monitor reaction progress via FT-IR to track the disappearance of the –NCO peak (~2270 cm⁻¹) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its positional isomers (e.g., 2,4- or 2,6-dichlorophenyl isocyanate)?

The chlorine substitution pattern significantly impacts reactivity:

- Electrophilicity : 2,3-Dichloro derivatives exhibit lower electrophilicity than 2,4-isomers due to steric hindrance from adjacent chlorine atoms .

- Nucleophilic Additions : Reactions with amines or alcohols proceed slower compared to less hindered isomers, requiring elevated temperatures or catalysts (e.g., triethylamine) .

Experimental Design : Use competitive kinetic studies with model nucleophiles (e.g., aniline) to quantify relative reactivities .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹³C NMR can distinguish between isocyanate carbonyl (~125 ppm) and decomposition products (e.g., urea derivatives at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 188.01) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability .

Data Conflict Resolution : Discrepancies in solubility data (e.g., decomposition vs. organic solubility) can be resolved by testing under anhydrous vs. aqueous conditions .

Q. How can this compound be utilized in synthesizing bioactive compounds?

It serves as a key intermediate in:

- Antifungal Agents : Reacts with glycine and isopropyl isocyanate to form fungicidal ureas via cyclocondensation .

- Pharmaceutical Scaffolds : Used to synthesize piperazine derivatives for CNS drug candidates (e.g., aripiprazole analogs) .

Mechanistic Insight : The –NCO group undergoes stepwise additions with amines, enabling modular synthesis of diverse libraries. Optimize stoichiometry to avoid oligomerization .

Q. What regulatory and environmental considerations apply to large-scale research involving this compound?

- Regulatory Compliance : Classified as an extremely hazardous substance under U.S. EPCRA Section 302, requiring Tier II reporting for storage ≥10 lbs .

- Environmental Impact : Hydrolyzes to 2,3-dichloroaniline, a persistent pollutant; implement neutralization protocols (e.g., alcohol quenching) before disposal .

Advanced Mitigation : Use computational models (e.g., ECOSAR) to predict toxicity of degradation products and design greener alternatives .

Comparative and Mechanistic Questions

Q. What are the thermodynamic challenges in optimizing reactions involving this compound?

- Thermal Stability : Decomposes above 110°C, limiting high-temperature applications .

- Exothermicity : Reactions with water or alcohols release significant heat; use controlled addition rates and cooling baths .

Data Source : Refer to molecular thermodynamics handbooks for enthalpy/entropy values of isocyanate reactions .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

- Steric Effects : Adjacent chlorine atoms hinder approach of bulky nucleophiles, favoring para-substitution in aromatic systems .

- Electronic Effects : Electron-withdrawing Cl groups polarize the –NCO moiety, enhancing reactivity toward electron-rich dienophiles in Diels-Alder reactions .

Experimental Validation : Perform DFT calculations (e.g., Gaussian) to map transition states and validate regioselectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.